molecular formula C10H14ClNO4 B1598333 alpha-Methyldopa hydrochloride CAS No. 884-39-9

alpha-Methyldopa hydrochloride

Cat. No.: B1598333
CAS No.: 884-39-9
M. Wt: 247.67 g/mol
InChI Key: NLRUDGHSXOEXCE-PPHPATTJSA-N
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Description

MK-351 hydrochloride: , also known as methyldopa hydrochloride, is an alpha-adrenergic agonist that selectively targets alpha-2 adrenergic receptors. It is a psychoactive drug used primarily as a sympatholytic or antihypertensive agent. This compound is particularly effective in treating hypertension and gestational hypertension.

Scientific Research Applications

Chemistry

  • Used as a model compound in studies involving alpha-adrenergic receptors.

Biology

  • Investigated for its effects on neurotransmitter release and receptor binding.

Medicine

  • Widely used in the treatment of hypertension and gestational hypertension.

Industry

  • Employed in the development of antihypertensive drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of MK-351 hydrochloride involves the following steps:

    Starting Material: The synthesis begins with L-tyrosine.

    Methylation: L-tyrosine undergoes methylation to form alpha-methyl-L-tyrosine.

    Hydroxylation: The compound is then hydroxylated to produce 3,4-dihydroxy-alpha-methyl-L-tyrosine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: : Industrial production of MK-351 hydrochloride typically involves large-scale synthesis using the same steps as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: MK-351 hydrochloride can undergo oxidation reactions, particularly at the hydroxyl groups on the aromatic ring.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation typically yields quinones.

    Reduction: Reduction produces the corresponding amine.

    Substitution: Substitution reactions yield various substituted derivatives.

Mechanism of Action

MK-351 hydrochloride exerts its effects through a dual mechanism:

    Inhibition of DOPA Decarboxylase: It competitively inhibits the enzyme DOPA decarboxylase, which converts L-DOPA into dopamine.

    Conversion to Alpha-Methylnorepinephrine: The compound is converted to alpha-methylnorepinephrine by dopamine beta-hydroxylase.

Comparison with Similar Compounds

Similar Compounds

    Methyldopa: The parent compound of MK-351 hydrochloride, used similarly as an antihypertensive agent.

    Methyldopa Hydrate: Another form of methyldopa with similar pharmacological properties.

    Methyldopa-d3 Hydrochloride: A deuterium-labeled version used in research.

Uniqueness: : MK-351 hydrochloride is unique due to its dual mechanism of action, targeting both DOPA decarboxylase and alpha-2 adrenergic receptors. This dual action makes it particularly effective in managing hypertension.

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRUDGHSXOEXCE-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237018
Record name alpha-Methyldopa hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-39-9
Record name (-)-α-Methyldopa hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyldopa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methyldopa hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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